Cas no 31529-46-1 (2-Methylindolin-1-amine)

2-Methylindolin-1-amine is a versatile organic compound featuring an indoline core substituted with a methyl group at the 2-position and an amine functional group at the 1-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the preparation of biologically active molecules. Its amine group enables further derivatization, while the methyl substitution enhances stability and influences stereochemical properties. The compound is valued for its potential in medicinal chemistry, where it may serve as a building block for drug candidates targeting neurological or metabolic pathways. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
2-Methylindolin-1-amine structure
2-Methylindolin-1-amine structure
Product Name:2-Methylindolin-1-amine
CAS No:31529-46-1
MF:C9H12N2
MW:148.204981803894
MDL:MFCD03840505
CID:53764
PubChem ID:169315
Update Time:2025-06-08

2-Methylindolin-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Methylindolin-1-amine
    • 1-AMINO-2-METHYLINDOLINE
    • 1-amino-2,3-dihydro-2-methylindole
    • 2,3-dihydro-2-methyl-1h-indol-1-amine
    • 2-Methyl-2,3-dihydro-1H-indole-1-amine
    • 2-methyl-2,3-dihydroindol-1-amine
    • 2-methyl-2,3-dihydro-indol-1-ylamine
    • 2-METHYL-INDOL-1-YLAMINE
    • 2-METHYLINDOLIN-1-AMINE OFF WHITE TO SLIGHTLY RED POWDER
    • 2-Methyl-indolin-1-ylamin
    • 2-Methylindoline-1-amine
    • N-amino-2-methylindoline
    • INDAPAMIDE IMPURITY C [EP IMPURITY]
    • DTXSID90953511
    • AKOS006228887
    • A820890
    • (2RS)-2-METHYL-2,3-DIHYDRO-1H-INDOL-1-AMINE
    • 2-methyl-2,3-dihydro-1H-indol-1-amine
    • NS00051388
    • FT-0638979
    • YELHZVMLYJGTFN-UHFFFAOYSA-N
    • 31529-46-1
    • MFCD03840505
    • AC-23374
    • 1-amino-2,3-dihydro-2-methyl-1H-indole
    • AMY31883
    • SCHEMBL3213122
    • EINECS 250-683-6
    • P2VAJ6432U
    • amino-2,3-dihydro-2-methyl-1H-indole
    • 1H-indol-1-amine, 2,3-dihydro-2-methyl-
    • 1H-Indol-1-amine, 2,3-dihydro-2-methyl-; Indoline, 1-amino-2-methyl- (6CI,8CI); 2,3-Dihydro-2-methyl-1H-indol-1-amine; 1-Amino-2-methylindoline; N-Amino-2-methylindoline; (2RS)-2-Methyl-2,3-dihydro-1H-indol-1-amine
    • DB-048062
    • MDL: MFCD03840505
    • Inchi: 1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3
    • InChI Key: YELHZVMLYJGTFN-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2CC1C)N

Computed Properties

  • Exact Mass: 148.10000
  • Monoisotopic Mass: 148.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.3A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 256.9±10.0 °C at 760 mmHg
  • Flash Point: 130.2±7.0 °C
  • Refractive Index: 1.579
  • PSA: 29.26000
  • LogP: 2.07660
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-Methylindolin-1-amine Security Information

2-Methylindolin-1-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Methylindolin-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:31529-46-1)2-Methylindolin-1-amine
Order Number:A820890
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):325.0
Email:sales@amadischem.com

2-Methylindolin-1-amine Related Literature

Additional information on 2-Methylindolin-1-amine

2-Methylindolin-1-amine (CAS No. 31529-46-1): An Overview of Its Structure, Synthesis, and Applications

2-Methylindolin-1-amine (CAS No. 31529-46-1) is a versatile compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This article provides a comprehensive overview of its chemical structure, synthesis methods, and potential applications, drawing on the latest research findings to ensure up-to-date and accurate information.

Chemical Structure and Properties

2-Methylindolin-1-amine is a substituted indoline derivative characterized by a methyl group at the 2-position and an amino group at the 1-position. The indoline core is a six-membered nitrogen-containing heterocycle fused to a benzene ring, which imparts unique chemical and biological properties to the molecule. The compound has a molecular formula of C9H12N2 and a molecular weight of 148.20 g/mol. It is typically found as a white crystalline solid with a melting point of approximately 105°C.

The presence of the amino group makes 2-Methylindolin-1-amine highly reactive in various chemical reactions, including nucleophilic substitution, condensation, and coupling reactions. This reactivity is crucial for its use in the synthesis of more complex molecules and pharmaceutical intermediates.

Synthesis Methods

The synthesis of 2-Methylindolin-1-amine has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 2-methylindoline with an appropriate amine or ammonia under suitable conditions. For example, treating 2-methylindoline with ammonia in the presence of a catalyst such as potassium tert-butoxide can yield high yields of 2-Methylindolin-1-amine.

A more recent method involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions between 2-methylindoline and various nitrogen-containing electrophiles have been shown to produce 2-Methylindolin-1-amine efficiently. These methods offer advantages such as higher yields, milder reaction conditions, and greater functional group tolerance.

Applications in Medicinal Chemistry and Pharmaceutical Research

2-Methylindolin-1-amine has gained significant attention in medicinal chemistry due to its potential as a lead compound for drug discovery. The indoline scaffold is known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. Recent studies have explored the use of 2-Methylindolin-1-amine-based derivatives in the treatment of neurological disorders, cancer, and inflammatory diseases.

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 2-Methylindolin-1-amine-derived compounds and evaluated their activity against Alzheimer's disease-related targets. The results showed that several derivatives exhibited potent inhibitory activity against beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. These findings highlight the potential of 2-Methylindolin-1-amine-based compounds as therapeutic agents for neurodegenerative disorders.

Another area of interest is the use of 2-Methylindolin-1-amine-based compounds in cancer therapy. A study published in Cancer Research demonstrated that certain derivatives of 2-Methylindolin-1-amine exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action was attributed to their ability to induce apoptosis through mitochondrial dysfunction.

Safety and Handling Considerations

2-Methylindolin-1-amine, like many organic compounds, should be handled with care to ensure safety in laboratory settings. It is recommended to work under a fume hood to avoid inhalation of vapors and to wear appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

In terms of environmental impact, it is important to dispose of any waste materials containing 2-Methylindolin-1-amine according to local regulations and guidelines for hazardous waste disposal.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 2-Methylindolin-1-amine-based compounds holds great promise for advancing our understanding of their biological activities and therapeutic potential. Future studies may focus on optimizing their pharmacological properties through structural modifications and exploring new biological targets.

In conclusion, 2-Methylindolin-1-amine (CAS No. 31529-46-1) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive starting material for the synthesis of novel therapeutic agents. As research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:31529-46-1)2-Methylindolin-1-amine
A820890
Purity:99%
Quantity:1g
Price ($):325.0
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